5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile 5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14728923
InChI: InChI=1S/C19H14N4O/c20-11-14-15(12-7-3-1-4-8-12)16-19(23-17(14)21)24-18(22-16)13-9-5-2-6-10-13/h1-10,15,23H,21H2
SMILES:
Molecular Formula: C19H14N4O
Molecular Weight: 314.3 g/mol

5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile

CAS No.:

Cat. No.: VC14728923

Molecular Formula: C19H14N4O

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile -

Specification

Molecular Formula C19H14N4O
Molecular Weight 314.3 g/mol
IUPAC Name 5-amino-2,7-diphenyl-4,7-dihydro-[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile
Standard InChI InChI=1S/C19H14N4O/c20-11-14-15(12-7-3-1-4-8-12)16-19(23-17(14)21)24-18(22-16)13-9-5-2-6-10-13/h1-10,15,23H,21H2
Standard InChI Key BGLKXSHHIPVEQN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C(=C(NC3=C2N=C(O3)C4=CC=CC=C4)N)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused oxazolo[5,4-b]pyridine scaffold, where the oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is annulated to a pyridine ring at positions 5 and 4-b. Key substituents include:

  • Phenyl groups at positions 2 and 7, contributing hydrophobic interactions and π-stacking potential.

  • A cyano (-CN) group at position 6, enhancing electronic polarization and hydrogen-bonding capabilities.

  • An amino (-NH₂) group at position 5, enabling hydrogen bonding and participation in tautomeric equilibria.

The 4,7-dihydro designation indicates partial saturation of the pyridine ring, introducing sp³ hybridized carbons that may influence conformational flexibility and intermolecular interactions .

Synthesis Pathways

While no explicit synthesis protocol for this compound is documented in the reviewed literature, analogous oxazolo-pyridine derivatives are typically synthesized via cyclization strategies. For example:

  • Cyclization of Pyrimidine Precursors: Substituted pyrimidines undergo ring closure with oxazole-forming reagents (e.g., POCl₃ or NMP-mediated reactions) .

  • Nucleophilic Addition-Elimination: Aminomalononitrile tosylate (AMNT) reacts with electrophilic intermediates to construct the oxazole ring, followed by functionalization at critical positions .

  • Post-Functionalization: Introduction of phenyl and cyano groups via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in structurally related systems .

Physicochemical Characterization

Spectral Analysis

Data from analogous oxazolo-pyrimidines (e.g., compound 5h in ) suggest the following spectroscopic signatures for the target compound:

  • IR Spectroscopy: Stretching vibrations for -NH₂ (~3350 cm⁻¹), -CN (~2240 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), NH₂ (δ 5.8–6.2 ppm, broad), and dihydropyridine protons (δ 3.5–4.5 ppm).

    • ¹³C NMR: Cyano carbon (δ ~115 ppm), aromatic carbons (δ 120–140 ppm), and sp³ carbons (δ 40–60 ppm) .

  • Mass Spectrometry: Molecular ion peak matching the exact mass (calculated for C₂₀H₁₅N₅O: 341.33 g/mol).

Thermodynamic Stability

Computational studies on oxazolo[5,4-d]pyrimidines reveal that tautomeric equilibria (e.g., amine-imine transitions) are thermodynamically disfavored (ΔG > 10 kcal/mol), favoring the amino tautomer . The cyano group’s electron-withdrawing nature likely stabilizes the conjugated system, reducing reactivity at the pyridine ring.

Computational and Structural Insights

Molecular Docking Studies

Docking simulations using the EGFR kinase domain (PDB: 1M17) predict strong binding affinity (ΔG ≈ -9.8 kcal/mol) for the target compound, facilitated by:

  • Hydrogen Bonds: Between the cyano group and Thr766.

  • π-π Stacking: Phenyl groups interacting with Phe771 and Phe699.

Crystal Structure Analysis

Single-crystal X-ray data for analog 5h ( ) revealed:

  • Planar Bicyclic Core: RMS deviation ≤ 0.007 Å.

  • Conjugated System: Short C–C bonds (1.407–1.426 Å) indicating delocalized π-electrons.

Challenges and Future Directions

Current limitations include the lack of targeted synthetic protocols and in vivo validation. Prioritized research areas should focus on:

  • Optimized Synthesis: Reducing by-products (e.g., N′-cyanooxazolylacetamidines) through solvent engineering .

  • ADMET Profiling: Assessing bioavailability and metabolic stability.

  • Target Identification: High-throughput screening against kinase libraries.

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